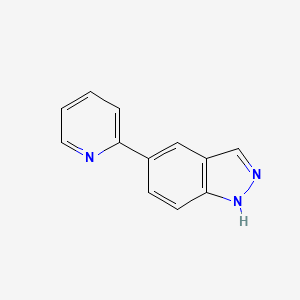
5-Pyridin-2-YL-1H-indazole
Übersicht
Beschreibung
5-Pyridin-2-YL-1H-indazole is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is also known by other synonyms such as 1H-Indazole, 5-(2-pyridinyl)- .
Synthesis Analysis
The synthesis of indazole derivatives has been reported in various studies . For instance, a study reported the synthesis of 19 novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study discussed the synthesis of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones for MCH-1 activity .Molecular Structure Analysis
The molecular structure of 5-Pyridin-2-YL-1H-indazole consists of a pyridine ring linked to an indazole ring . The indazole ring is a heterocyclic aromatic organic compound .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been explored in various studies . For example, a study reported the reaction of 5-bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxamide with thionyl chloride in methanol .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-Pyridin-2-YL-1H-indazole: derivatives have been studied for their potential as anticancer agents. A novel series of these compounds were synthesized and evaluated for their anti-proliferative effects on various human cancer cell lines . These studies are crucial as they contribute to the development of new therapeutic agents that can target cancer cells selectively, potentially leading to treatments with fewer side effects.
Anti-inflammatory Agents
Indazole derivatives, including 5-Pyridin-2-YL-1H-indazole , have shown promise as anti-inflammatory agents. Some compounds have been found to possess high anti-inflammatory activity with minimal ulcerogenic potential . This is particularly important in the search for new drugs that can effectively manage inflammation without adverse gastrointestinal effects.
Antimicrobial Properties
The antimicrobial properties of indazole derivatives make them candidates for treating bacterial infections. Research has indicated that certain 5-Pyridin-2-YL-1H-indazole compounds exhibit significant antibacterial activity, which could be harnessed to develop new antibiotics in an era of increasing antibiotic resistance .
Antiprotozoal Activity
Indazole compounds have also been explored for their antiprotozoal activity. This application is vital for the development of treatments against protozoan infections, which are a major health concern in many parts of the world .
Serotonergic Activity
Some 5-Pyridin-2-YL-1H-indazole analogs have been synthesized and evaluated for their suitability as 5-HT2 receptor agonists . These receptors are involved in various neurological processes, and agonists can have therapeutic applications in treating disorders such as depression and anxiety.
COX-2 Inhibition
Certain indazole derivatives have been identified as inhibitors of cyclo-oxygenase-2 (COX-2), which plays a role in inflammation and pain . COX-2 inhibitors can provide relief from inflammatory conditions without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Antiviral Applications
Research into the antiviral applications of 5-Pyridin-2-YL-1H-indazole is ongoing, with a focus on developing treatments for viruses such as HIV. The ability to inhibit viral replication makes these compounds valuable in the fight against viral diseases .
Wirkmechanismus
Target of Action
For instance, some indazole derivatives have been reported to show activity against the melanin-concentrating hormone receptor 1 (MCHR1) .
Mode of Action
It can be inferred from the properties of indazole derivatives that they interact with their targets and induce changes that lead to their observed biological activities .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of a compound, and these factors should be considered when evaluating the compound’s therapeutic potential .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-pyridin-2-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-12-10(7-9)8-14-15-12/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRAQILXOCCSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-2-YL-1H-indazole | |
CAS RN |
885272-51-5 | |
| Record name | 885272-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



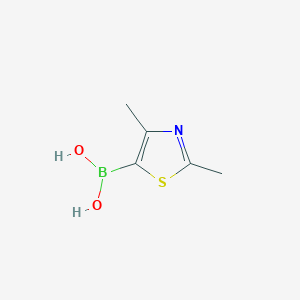


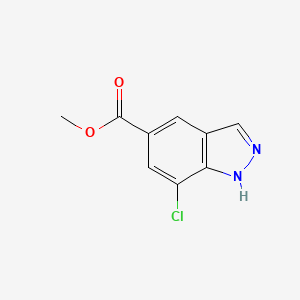
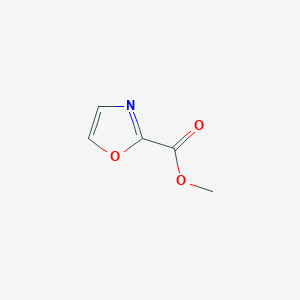
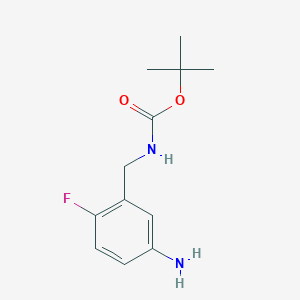
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)




